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Compound of Interest

Compound Name: Vanillin-13C6

Cat. No.: B565506 Get Quote

An in-depth overview of the chemical properties and applications of Vanillin-13C6, a key stable

isotope-labeled internal standard for precise quantification in complex matrices.

Vanillin-13C6 is a stable isotope-labeled form of vanillin, where six carbon atoms on the

benzene ring are replaced with the heavy isotope, carbon-13. This isotopic enrichment makes it

an ideal internal standard for quantitative analysis by mass spectrometry-based techniques

such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass

Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to those of

unlabeled vanillin, allowing it to mimic the behavior of the analyte during sample preparation

and analysis, thus correcting for matrix effects and variations in instrument response. This

technical guide provides a comprehensive overview of the chemical properties, applications,

and experimental protocols involving Vanillin-13C6.

Chemical and Physical Properties
The fundamental chemical and physical characteristics of Vanillin-13C6 are summarized in the

table below. These properties are essential for its effective use in analytical methodologies.
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Property Value References

Chemical Formula ¹³C₆C₂H₈O₃ [1]

Molecular Weight 158.10 g/mol [2][3]

CAS Number (Labeled) 201595-58-6 [2][4]

CAS Number (Unlabeled) 121-33-5 [2]

Isotopic Purity ≥99 atom % ¹³C [3][5]

Chemical Purity ≥98% [2]

Form Solid [3][5]

Appearance
White to off-white crystalline

powder
[6][7]

Melting Point 81-83 °C [3][5]

Boiling Point 170 °C at 15 mmHg [3][5]

Solubility

Soluble in ethanol, chloroform,

and ether. Soluble in solutions

of fixed alkali hydroxides.

Sparingly soluble in water (1

g/100 mL at 25°C).

[6][7]

Mass Shift (M+) +6 [3][5]

Core Applications in Research and Development
Vanillin-13C6 serves as a critical tool in various analytical applications, primarily as an internal

standard for accurate quantification.

Stable Isotope Dilution Analysis (SIDA)
The most prominent application of Vanillin-13C6 is in Stable Isotope Dilution Analysis (SIDA),

a highly accurate method for quantifying compounds in complex mixtures. In this technique, a

known amount of Vanillin-13C6 is added to a sample containing an unknown amount of

natural vanillin. The labeled and unlabeled compounds are then extracted and analyzed
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together. Because they are chemically identical, they experience the same losses during

sample preparation and ionization efficiency in the mass spectrometer. By measuring the ratio

of the mass spectrometric signals of the analyte to the internal standard, the concentration of

the native vanillin in the original sample can be determined with high precision and accuracy.[4]

This method is widely used in the food and beverage industry for authentication and quality

control of vanilla flavoring.[8][9]

Pharmacokinetic and Metabolic Studies
In drug development, stable isotope-labeled compounds are utilized as tracers to study the

absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. While vanillin

itself is not a common drug, the principles of using labeled compounds like Vanillin-13C6 are

transferable to drug molecules. Incorporating stable isotopes can help in quantifying drug

candidates and their metabolites in biological matrices.[4]

Experimental Protocols
The following sections detail generalized experimental methodologies for the quantification of

vanillin using Vanillin-13C6 as an internal standard.

Quantification of Vanillin in Fragrant Vegetable Oils by
HS-SPME-GC/MS
This protocol outlines the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled

with Gas Chromatography-Mass Spectrometry (GC/MS) for the analysis of vanillin in oil

matrices.[4]

1. Preparation of Standards and Internal Standard Stock Solutions:

Prepare a stock solution of unlabeled vanillin (e.g., 10.0 mg in 10 g of a vanillin-free oil like

caprylic capric triglyceride) to create a high-concentration standard.

Similarly, prepare a stock solution of Vanillin-13C6.

Create a series of calibration standards by progressive dilution of the unlabeled vanillin stock

solution. The concentration of the Vanillin-13C6 internal standard should be kept constant

across all calibration standards and samples (e.g., 500 μg/kg).[4]
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2. Sample Preparation:

Accurately weigh a sample of the vegetable oil into a headspace vial.

Add a known amount of the Vanillin-13C6 internal standard solution to the vial.

3. HS-SPME Procedure:

Place the vial in a heated autosampler.

Expose a solid-phase microextraction fiber to the headspace above the oil sample for a

defined period to allow for the adsorption of volatile compounds, including vanillin and

Vanillin-13C6.

4. GC/MS Analysis:

Desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph.

Separate the compounds on a suitable capillary column.

Detect the compounds using a mass spectrometer operating in selected ion monitoring (SIM)

mode.

For vanillin, monitor ions such as m/z 150.9, 108.9, and 122.8.[4]

For Vanillin-13C6, monitor ions such as m/z 157.0, 115.0, and 158.0.[4]

5. Quantification:

Construct a calibration curve by plotting the ratio of the peak area of vanillin to the peak area

of Vanillin-13C6 against the concentration of the vanillin standards.

Determine the concentration of vanillin in the unknown samples by using the peak area ratio

from the sample and the calibration curve.

Quantification of Vanillin in Food Matrices by LC-MS/MS
This protocol describes a method for analyzing vanillin in various food products using Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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1. Preparation of Standards and Internal Standard:

Prepare stock and working standard solutions of vanillin and Vanillin-13C6 in a suitable

solvent such as methanol or acetonitrile.

2. Sample Extraction:

Homogenize the food sample.

Spike the homogenized sample with a known amount of Vanillin-13C6 internal standard

solution.

Perform a liquid-liquid extraction (e.g., with acetonitrile) or a solid-phase extraction (SPE) to

isolate the analytes from the sample matrix.[6][7]

The extract may require further cleanup and concentration steps.

3. LC-MS/MS Analysis:

Inject the final extract into an LC-MS/MS system.

Separate the analytes using a suitable C18 or other appropriate liquid chromatography

column with a gradient elution profile.

Detect the analytes using a tandem mass spectrometer operating in multiple reaction

monitoring (MRM) mode. This involves selecting a specific precursor ion for both vanillin and

Vanillin-13C6 and monitoring for specific product ions after fragmentation.

4. Data Analysis:

As with the GC-MS method, create a calibration curve based on the peak area ratios of the

analyte to the internal standard in the calibration standards.

Calculate the concentration of vanillin in the food samples based on their measured peak

area ratios.

Visualizing the Workflow
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The following diagrams illustrate the general workflow for the use of Vanillin-13C6 in

quantitative analysis.
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Click to download full resolution via product page

Caption: Workflow for quantitative analysis using Vanillin-13C6.
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Caption: Principle of mass spectrometric detection for SIDA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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